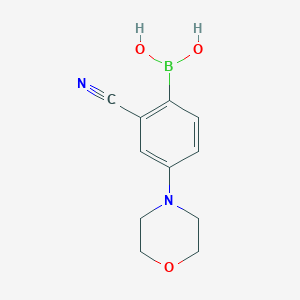

2-Cyano-4-morpholinophenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

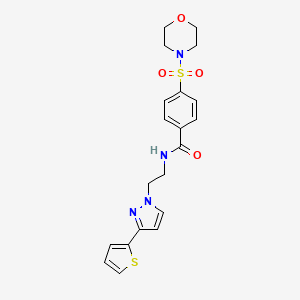

2-Cyano-4-morpholinophenylboronic acid is a chemical compound with the formula C11H13BN2O3 . It is a solid substance with an off-white color . The molecular weight of this compound is 232.04 .

Synthesis Analysis

The primary method for the synthesis of boronic acids, such as 2-Cyano-4-morpholinophenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular structure of 2-Cyano-4-morpholinophenylboronic acid is represented by the formula C11H13BN2O3 . The average mass of this compound is 232.044 Da and the monoisotopic mass is 232.101929 Da .Chemical Reactions Analysis

Boronic acids, including 2-Cyano-4-morpholinophenylboronic acid, are widely used in Suzuki–Miyaura cross-coupling reactions, which are arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reactions to date .Physical And Chemical Properties Analysis

2-Cyano-4-morpholinophenylboronic acid is a solid substance with an off-white color . It has a molecular weight of 232.04 .Aplicaciones Científicas De Investigación

Optoelectronics

2-Cyano-4-morpholinophenylboronic acid has potential applications in the field of optoelectronics , particularly in the development of dye-sensitized solar cells (DSSC) . The compound’s structure allows for the study of its optoelectronic and thermodynamic properties , which are crucial for the efficiency of DSSCs .

Medicine

In medicine , boronic acids and their derivatives, like 2-Cyano-4-morpholinophenylboronic acid, are explored for their role as boron-carriers in neutron capture therapy . This therapy is a type of cancer treatment that targets tumors with high specificity .

Agriculture

The agricultural sector can benefit from the use of 2-Cyano-4-morpholinophenylboronic acid in the synthesis of herbicides and pesticides . Its boronic ester functionality is key in creating compounds that can control or eradicate pests and weeds .

Material Science

In material science , this compound is valuable for creating nonlinear optical materials due to its significant dipole moment and hyperpolarizability . These materials are essential for various applications, including telecommunications and information processing .

Environmental Science

2-Cyano-4-morpholinophenylboronic acid could be used in environmental science for the remediation of pollutants . Its ability to form stable complexes with various substances makes it a candidate for removing contaminants from water and soil .

Analytical Chemistry

In analytical chemistry , the compound is used as a reagent in various chemical analyses. Its precise reactions with other chemicals can help in the identification and quantification of substances in complex mixtures .

Biochemistry

The compound’s role in biochemistry includes the study of polyhydroxyalkanoate production by cyanobacteria, which is significant for bioplastic synthesis. It serves as a building block for complex biochemical pathways .

Organic Synthesis

Finally, in organic synthesis , 2-Cyano-4-morpholinophenylboronic acid is a crucial intermediate. It is used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, a fundamental process in the synthesis of various organic compounds .

Safety And Hazards

This compound should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It should be stored in a dry, cool, and well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

(2-cyano-4-morpholin-4-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c13-8-9-7-10(1-2-11(9)12(15)16)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXOZNCWIYGKAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)N2CCOCC2)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-4-morpholinophenylboronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)

![4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2886739.png)

![5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol](/img/structure/B2886740.png)

![N-(2-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2886743.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2886744.png)

![2-Chloro-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]propanamide](/img/structure/B2886745.png)

![4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B2886749.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2886750.png)

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2886752.png)